molecular formula C24H38N4O6 B7898995 Tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate

Tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B7898995
M. Wt: 478.6 g/mol
InChI Key: SSPZFHMZZISELB-UHFFFAOYSA-N
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Description

Tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate is a bis-Boc-protected pyrrolidine derivative featuring a central pyrimidine linker. The compound comprises two pyrrolidine rings, each protected by a tert-butoxycarbonyl (Boc) group, connected via ether bonds to a pyrimidine core at positions 2 and 4. Such structures are frequently employed in medicinal chemistry as intermediates for prodrugs or peptide synthesis, where Boc groups enhance solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2-[[2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]pyrimidin-4-yl]oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O6/c1-23(2,3)33-21(29)27-13-7-9-17(27)15-31-19-11-12-25-20(26-19)32-16-18-10-8-14-28(18)22(30)34-24(4,5)6/h11-12,17-18H,7-10,13-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZFHMZZISELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC(=NC=C2)OCC3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound, identified by its CAS number 1261236-18-3, belongs to a class of pyrrolidine derivatives that have garnered interest for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H38N4O6, indicating a substantial molecular weight and complexity. The structure includes multiple functional groups that may influence its biological activity, including:

  • Pyrrolidine rings : These are known for their role in various biological processes and as scaffolds in drug design.
  • Pyrimidine moiety : Often associated with nucleic acid interactions and potential anticancer properties.
  • Tert-butoxycarbonyl (Boc) group : Commonly used in organic synthesis to protect amines.

Anticancer Potential

Recent studies indicate that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant anticancer activity. For instance, research has shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents against various cancers .

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Compounds with similar structures have been reported to inhibit specific kinases, leading to decreased tumor growth and improved patient outcomes .

In biochemical assays, the inhibition of kinases such as mTOR has been observed with related compounds, showcasing their potential in targeting metabolic pathways essential for cancer cell survival .

Case Studies

Several case studies have explored the biological activity of pyrrolidine derivatives:

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of a related pyrrolidine compound on FaDu hypopharyngeal tumor cells. Results indicated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Kinase Activity : Another study focused on the inhibition of mTOR signaling pathways by pyrrolidine derivatives. The findings revealed an IC50 value in the low micromolar range for related compounds, indicating effective inhibition at clinically relevant concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrolidine ring can significantly enhance biological activity. For example, the introduction of specific substituents has been linked to improved selectivity and potency against targeted kinases .

Data Tables

Property Value
Molecular FormulaC24H38N4O6
CAS Number1261236-18-3
Potential ActivitiesAnticancer, Kinase Inhibition
Key Structural FeaturesPyrrolidine, Pyrimidine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Contrasts

tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate (): Substituents: A lipophilic 4-octylphenethyl group replaces the pyrimidine linker. Properties: The octyl chain increases hydrophobicity, favoring membrane permeability, whereas the target compound’s pyrimidine linker may enhance polar interactions. Synthesized as a colorless oil (78% yield) via hydrogenation and column chromatography .

Pyridine Derivatives ():

  • Examples :

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
    • Substituents : Bromine and methoxy/silyl groups modify reactivity (e.g., bromine enables cross-coupling).
    • Contrast : Pyridine cores differ electronically from pyrimidine, affecting aromatic stacking and hydrogen-bonding capacity .

tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate ():

  • Substituents : An alkyne-ester group enables click chemistry or further derivatization.
  • Synthesis : Prepared via n-BuLi-mediated coupling (83% yield) with IR peaks at 1704 (C=O) and 2215 cm⁻¹ (C≡C) .
  • Contrast : The alkyne functionality offers orthogonal reactivity absent in the target compound.

Preparation Methods

Pyrrolidine Precursor Synthesis

Pyrrolidine rings are typically prepared via cyclization of 1,4-diols or reductive amination of γ-keto esters. For example, (S)-pyrrolidine-2-ylmethanol derivatives—critical intermediates—are synthesized using asymmetric hydrogenation or enzymatic resolution. Boc protection is introduced early to prevent side reactions during subsequent steps.

Ether Bond Formation

Ether linkages between pyrimidine and pyrrolidine moieties are established via:

  • Mitsunobu Reactions : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols with pyrimidinyl oxy groups.

  • Williamson Ether Synthesis : Using NaH or K₂CO₃ as a base for nucleophilic substitution of pyrimidine halides.

Stepwise Preparation Methods

Synthesis of Boc-Protected Pyrrolidine Intermediates

Step 1 : (S)-Pyrrolidine-2-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C to yield tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. This step achieves quantitative Boc protection while preserving the alcohol functionality.

Step 2 : The hydroxymethyl group is activated for ether formation. In the PMC study, similar intermediates underwent Mitsunobu reactions with phthalimide to introduce nucleophilic handles.

Pyrimidine Functionalization

Step 3 : 4-Chloro-2-methoxypyrimidine is treated with the Boc-protected pyrrolidine methanol derivatives. For example, NaH in dimethylformamide (DMF) facilitates the displacement of chloride at the 4-position, forming the first ether bond.

Step 4 : The 2-methoxy group is hydrolyzed to a hydroxyl group using HCl in dioxane, enabling a second Mitsunobu reaction with another equivalent of Boc-protected pyrrolidine methanol.

Optimization Techniques

Reaction Conditions

  • Temperature Control : O-Alkylations with NaH proceed optimally at 0°C to minimize side reactions.

  • Catalyst Selection : HCTU and EDC are effective coupling agents for carbamate formations, yielding >80% efficiency in related syntheses.

Protecting Group Management

Boc groups remain stable under mildly acidic and basic conditions but are cleaved with trifluoroacetic acid (TFA). Sequential deprotection is avoided by maintaining Boc throughout the synthesis.

Analytical Characterization

Critical data for verifying intermediate and final product structures include:

Parameter Method Expected Outcome
Molecular WeightHRMSm/z 479.23 [M+H]⁺
PurityHPLC>95% (C18 column, acetonitrile/water gradient)
StereochemistryChiral HPLCRetention time alignment with (S)-configured standards
Functional GroupsFT-IRPeaks at 1695 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C)

Challenges and Mitigation

  • Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are mitigated by stepwise functionalization.

  • Steric Hindrance : Bulky Boc groups slow ether formation; using polar aprotic solvents (e.g., DMF) enhances reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl 2-((2-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methoxy)pyrimidin-4-yloxy)methyl)pyrrolidine-1-carboxylate?

  • Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitutions and protecting group strategies. A common approach involves coupling tert-butoxycarbonyl (Boc)-protected pyrrolidine intermediates with pyrimidine derivatives. For example, tert-butyl esters are introduced via reaction with Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Key steps include:

  • Step 1 : Activation of hydroxyl groups on pyrimidine or pyrrolidine using sulfonyl chlorides or Mitsunobu conditions.
  • Step 2 : Purification via flash column chromatography (e.g., ethanol/chloroform 1:10) to isolate intermediates with yields up to 60–93% .

Q. How are intermediates purified during synthesis, and what analytical methods validate purity?

  • Methodology :

  • Purification : Flash chromatography using solvents like ethanol/chloroform (1:10) or gradient elution on silica gel .

  • Validation :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 1.45 ppm for tert-butyl protons, δ 160–165 ppm for carbonyl carbons) .

  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., calculated vs. observed m/z for intermediates) .

    Intermediate Key NMR Peaks HRMS (m/z)
    Boc-pyrrolidineδ 1.45 (s, 9H), δ 3.50 (m, 2H)Calc: 318.27914; Obs: 318.28009

Advanced Research Questions

Q. How do stereochemical challenges impact synthesis, and how are they resolved?

  • Analysis : The compound contains chiral centers in the pyrrolidine rings. Stereocontrol is achieved using enantiomerically pure starting materials (e.g., (2S,4R)-configured pyrrolidine derivatives) or chiral catalysts. For example, hydrogenation of prochiral intermediates under controlled H₂ pressure (e.g., 1 atm) yields stereospecific products, as confirmed by optical rotation ([α]²⁵_D = −55.0) . Contradictions in optical purity are resolved via chiral HPLC or recrystallization in polar solvents.

Q. What functional group interactions influence biological activity in structurally analogous compounds?

  • Data Comparison :

  • Pyrimidine substituents : Electron-withdrawing groups (e.g., chloro) enhance binding to kinase targets, while methoxy groups reduce metabolic stability .

  • Boc-protection : Tert-butyl esters improve solubility in organic solvents but may hinder cellular uptake unless deprotected .

    Analog Structural Features Biological Impact
    Tert-butyl 6-aminohexanoateSimple backboneLow activity (no aromatic system)
    Pyrimidine derivativesChloro substituentsEnhanced kinase inhibition

Q. How are contradictions in NMR data addressed during characterization?

  • Troubleshooting : Discrepancies between expected and observed NMR shifts (e.g., δ 4.20 ppm for methylene vs. δ 4.50 ppm) are resolved by:

  • Variable Temperature NMR : To detect dynamic effects (e.g., rotamers).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity .

Methodological Recommendations

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric synthesis .
  • Scale-Up Challenges : Replace flash chromatography with preparative HPLC for >10 g batches to maintain purity (>95%) .
  • Stability Testing : Monitor Boc-deprotection under acidic conditions (e.g., TFA/DCM) via LC-MS to avoid side reactions .

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